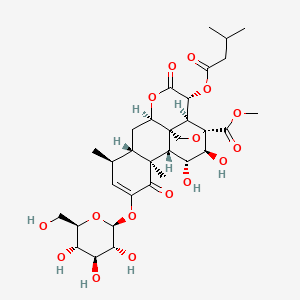![molecular formula C13H16O9 B1247851 2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-benzoic acid](/img/structure/B1247851.png)
2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydroxybenzoic acid 3-O-beta-D-glucoside is a glycoside.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Applications
Synthesis of Carboxylic Acids and Derivatives : The chemical is used in the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring, derived from various ketones. This synthesis is significant in developing new compounds with potential applications in different fields, such as pharmaceuticals and materials science (Hanzawa et al., 2012).
Microbial Biotransformation : This compound undergoes biotransformation by certain microbial species, resulting in the production of new glucosidated compounds. This process can be useful in the study of mammalian metabolism and in exploring pharmacological and toxicological properties of related compounds (Hsu et al., 2007).
Solubility Studies : The solubility of this compound in different solvents, like ethanol-water solutions, has been studied. Understanding the solubility is crucial for its application in pharmaceutical formulations and other chemical processes (Zhang et al., 2012).
DNA Binding Studies : Research on complexes of this compound with other elements, such as ruthenium, has been conducted to explore their DNA binding capabilities. This research is vital for the development of new drugs and understanding the interaction of compounds with biological molecules (Chitrapriya et al., 2011).
Material Science : Studies on the stabilization of certain mesophases generated from supramolecular and macromolecular columns indicate its potential application in the field of material science, particularly in the development of new types of liquid crystals and related materials (Percec et al., 1995).
Biological and Pharmaceutical Research
Biological Activity Studies : Research on the biological activity of compounds derived from this chemical, like synthesis of various benzamides and their antimicrobial activities, provides insights into potential therapeutic applications (Patel & Patel, 2010).
Drug Synthesis Improvement : The compound has been used in novel approaches for the synthesis of specific drug inhibitors, showcasing its role in enhancing drug manufacturing processes (Liu et al., 2008).
Miscellaneous Applications
Metabolic Studies : Its metabolism by specific bacteria has been studied, which can provide insights into environmental biodegradation processes and the metabolism of similar compounds (Catelani et al., 1973).
Molecular Modeling : Molecular modeling studies involving this compound are significant in understanding its interaction with other molecules and predicting its behavior in various chemical and biological systems (Kumar & Mishra, 2007).
Propiedades
Nombre del producto |
2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-benzoic acid |
|---|---|
Fórmula molecular |
C13H16O9 |
Peso molecular |
316.26 g/mol |
Nombre IUPAC |
2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C13H16O9/c14-4-7-9(16)10(17)11(18)13(22-7)21-6-3-1-2-5(8(6)15)12(19)20/h1-3,7,9-11,13-18H,4H2,(H,19,20)/t7-,9-,10+,11-,13-/m1/s1 |
Clave InChI |
KVRUHZSAKSIVTD-JEUROIALSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C(=O)O |
SMILES canónico |
C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo[2',3':1,5]-1,2,4-triazolo[4,3-a]-1,3,5-benzotriazepine](/img/structure/B1247770.png)




![N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1247780.png)
![5-[1-[5-[2-(Dimethylamino)heptyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1247782.png)
![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3s)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1247783.png)





![1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-](/img/structure/B1247792.png)